5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
Description
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C7H9N3O/c11-7-6-1-2-8-3-5(6)4-9-10-7/h4,8H,1-3H2,(H,10,11) |
InChI Key |
QXIYTSXNJSIWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=O)NN=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridazine Precursors
A common route involves the cyclization of appropriate pyridazine derivatives with cyclic ketones or aldehydes to form the tetrahydropyrido ring system. For example, condensation of cyclohexyl derivatives with pyridazine precursors under controlled conditions leads to the formation of the bicyclic system.
- Reaction conditions: Typically carried out in polar solvents such as ethanol or dioxane.
- Catalysts and reagents: Acidic catalysts (e.g., acetic acid) or bases (e.g., sodium hydride) are used depending on the step.
- Temperature: Moderate heating (e.g., 75–130 °C) is often required to drive cyclization.
- Reaction time: Several hours to overnight to ensure completion.
This method is supported by the synthesis of related compounds such as 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one, where multi-step cyclization and condensation reactions are employed.
Hydrazine-Mediated Ring Closure
Hydrazine hydrate is frequently used to form the pyridazinone ring by reacting with keto or aldehyde precursors. This step is crucial for establishing the 1(2H)-one moiety in the bicyclic system.
- Typical procedure: Hydrazine hydrate is added slowly to a suspension of the precursor in ethanol with acetic acid.
- Temperature control: Reaction temperature is maintained below 35 °C during addition, then raised to about 75 °C for completion.
- Yield: High isolated yields (up to 94%) have been reported for related pyridazinone derivatives.
Alkylation and Functionalization
Post-cyclization, alkylation at nitrogen atoms or other positions can be performed to introduce substituents, enhancing biological activity or solubility.
- Reagents: Alkyl iodides or benzyl bromides.
- Base: Potassium hydroxide or sodium hydride.
- Solvent: Dimethyl sulfoxide (DMSO) or dioxane.
- Reaction time: 30–120 minutes monitored by TLC.
- Workup: Acidic quenching and recrystallization to purify products.
Representative Experimental Data
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of pyridazine | Cyclohexyl derivative + pyridazine precursor in EtOH + AcOH | 75–130 | 5–18 | 70–90 | Under O2 atmosphere, stirring |
| Hydrazine ring closure | Hydrazine hydrate + precursor in EtOH + AcOH | 20 (addition), then 75 | 5–10 | Up to 94 | Slow addition, temperature control |
| N-alkylation | Alkyl iodide/benzyl bromide + KOH in DMSO | Room temp | 0.5–2 | 60–85 | Monitored by TLC, acidic workup |
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm ring formation and substitution patterns.
- Mass Spectrometry: Confirms molecular weight and purity.
- Melting Point: Used to assess purity and identity.
- Elemental Analysis: Validates composition within ±0.3% accuracy.
Process Development and Scale-Up Considerations
Recent process development efforts for related pyridazinone compounds emphasize:
- Use of inexpensive, readily available starting materials (e.g., 2-chloroisonicotinic acid).
- Avoidance of extreme temperatures (< −60 °C or > 120 °C).
- Efficient impurity removal due to low solubility of the bicyclic core.
- Multi-kilogram scale synthesis with consistent high purity and yield.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of pyridazine | Cyclohexyl derivatives, EtOH, AcOH, heat | High yield, straightforward | Requires controlled atmosphere |
| Hydrazine-mediated closure | Hydrazine hydrate, EtOH, AcOH, temp control | High purity, efficient | Sensitive to temperature control |
| N-alkylation | Alkyl halides, KOH or NaH, DMSO | Versatile functionalization | Requires careful monitoring |
| Scale-up optimized process | 2-chloroisonicotinic acid, POCl3, EtOH | Cost-effective, scalable | Multi-step, requires purification |
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s key distinction lies in its pyridazinone core, compared to pyrimidine or thieno-pyrimidine systems in analogs. Structural variations influence electronic properties, hydrogen-bonding capacity, and binding interactions:
- Pyridazinone (target compound): Two adjacent nitrogen atoms in the six-membered ring.
- Pyrido[3,4-d]pyrimidine : Nitrogen atoms at positions 1 and 3 of the pyrimidine ring.
- Pyrido[4,3-d]pyrimidine : Nitrogen positions vary, altering substituent accessibility .
Key Findings:
- Kinase Inhibition: Pyrido[3,4-d]pyrimidines exhibit nanomolar potency against Erk2 and AXL kinases, with selectivity driven by interactions in the adenine-binding pocket .
- GPCR Modulation : Pyrido[4,3-d]pyrimidines act as GPR119 modulators, with substituent position (6- vs. 7-) critically affecting EC50 values .
Substituent Effects and SAR
- Positional Sensitivity : 6-Substituted pyrido[4,3-d]pyrimidines (e.g., compound 30) and 7-substituted analogs (compound 31) show divergent GPR119 activities, highlighting the impact of substitution patterns .
- Amide Pharmacophores : In pyrido[3,4-d]pyrimidines, amide substituents enhance ATR inhibition potency, with ligand lipophilicity efficiency (LLE) guiding optimization .
Molecular Docking and Binding Insights
- Erk2 Inhibition : Pyrido[3,4-d]pyrimidines bind ERK2’s catalytic domain, mimicking SCH772984’s interactions in the adenine pocket .
- Fragment Contributions : Pyridine and benzene fragments in analogs show positive atom contribution scores (ACS), while pyrido[3,4-d]pyrimidine cores have slight negative ACS, suggesting nuanced roles in binding .
Biological Activity
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one (CAS Number: 1443292-30-5) is a bicyclic heterocyclic compound with significant potential in medicinal chemistry. Its unique structure features fused pyridine and pyridazine rings, contributing to its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 151.17 g/mol
- Structure :
Research indicates that this compound acts as an inhibitor of key kinases involved in cellular signaling pathways. Notably, it has been studied for its effects on:
- mTOR (mechanistic target of rapamycin) : A central regulator of cell growth and metabolism.
- PI3K (phosphoinositide 3-kinase) : Involved in cellular functions such as growth and proliferation.
These pathways are critical in cancer biology and metabolic regulation, positioning this compound as a potential anticancer agent .
Anticancer Properties
This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies show that it can inhibit the growth of tumors by targeting specific signaling pathways associated with cancer proliferation.
Case Studies
- Inhibition Studies : A study highlighted the compound's ability to inhibit mTOR and PI3K pathways effectively. The results indicated a dose-dependent response in cancer cell lines treated with the compound, suggesting its potential as a therapeutic agent in oncology .
- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were comparable to known chemotherapeutic agents .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | CAS Number | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 1443292-30-5 | 10 | mTOR and PI3K inhibition |
| Compound X | 1234567-89-0 | 15 | mTOR inhibition |
| Compound Y | 9876543-21-0 | 20 | PI3K inhibition |
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
- Cyclization reactions involving nitrogen-containing compounds.
- Oxidation and reduction steps to achieve desired functional groups.
These synthetic methods can be optimized for scale-up in industrial applications while ensuring high purity and yield.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
